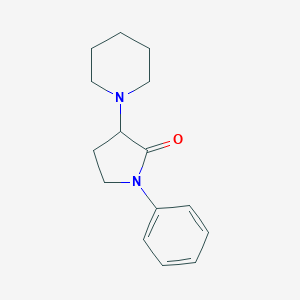
Felipyrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Felipyrine is a chemical compound that belongs to the class of pyridine derivatives. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Felipyrine has been extensively studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
Felipyrine inhibits Felipyrine by binding to the active site of the enzyme, preventing it from breaking down ACh. This leads to an increase in the levels of ACh in the synaptic cleft, which can improve cognitive function in patients with Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
Felipyrine has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to increase the levels of ACh in the brain, which can improve memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using felipyrine in lab experiments is its potent inhibition of Felipyrine, which can be useful for studying the role of ACh in various physiological processes. However, one limitation is that felipyrine is not very selective for Felipyrine, and can also inhibit other enzymes that play important roles in the body.
Direcciones Futuras
There are several potential future directions for research on felipyrine. One area of interest is the development of more selective inhibitors of Felipyrine, which could have fewer side effects than current drugs. Another area of interest is the use of felipyrine in combination with other drugs for the treatment of neurological disorders. Finally, there is interest in studying the effects of felipyrine on other physiological processes, such as inflammation and oxidative stress.
Métodos De Síntesis
Felipyrine can be synthesized through a multistep process, starting with the reaction of 2-chloropyridine with sodium azide to form 2-azidopyridine. This compound is then reduced with sodium borohydride to produce 2-aminopyridine, which is subsequently acetylated with acetic anhydride to yield felipyrine.
Aplicaciones Científicas De Investigación
Felipyrine has been extensively studied for its potential use in treating a variety of neurological disorders. In particular, it has been shown to be a potent inhibitor of Felipyrine, which is important for maintaining proper levels of ACh in the brain. Low levels of ACh have been implicated in the development of Alzheimer's disease, and drugs that inhibit Felipyrine, such as donepezil, have been approved for the treatment of this condition.
Propiedades
Número CAS |
1980-49-0 |
|---|---|
Nombre del producto |
Felipyrine |
Fórmula molecular |
C15H20N2O |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
1-phenyl-3-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-14(16-10-5-2-6-11-16)9-12-17(15)13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2 |
Clave InChI |
TYGVJQQISVEFSH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(C2=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)C2CCN(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




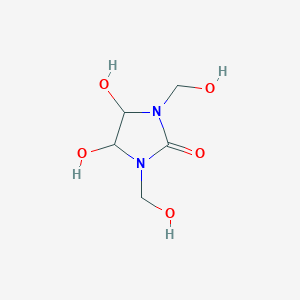
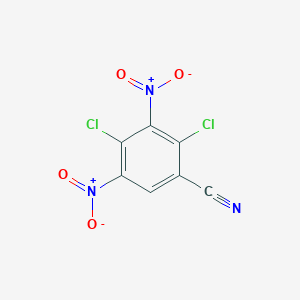


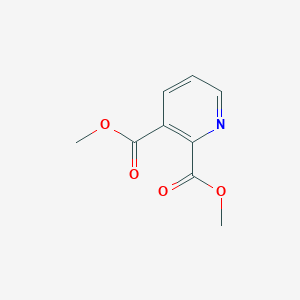


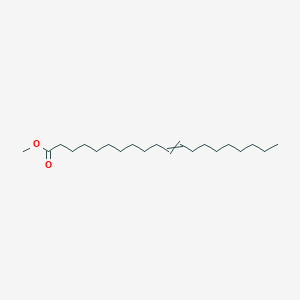
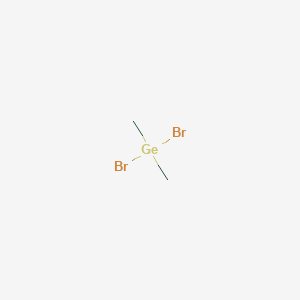
![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
